molecular formula C10H15NO4 B1477732 (E)-4-(2-(1-hydroxyethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2089549-46-0

(E)-4-(2-(1-hydroxyethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid

Cat. No. B1477732
CAS RN: 2089549-46-0
M. Wt: 213.23 g/mol
InChI Key: KFFTVKPOFDICHP-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(2-(1-hydroxyethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid, also known as E-4-HEPBA, is a synthetic molecule that has been used in scientific research for a variety of applications. It is a derivative of the amino acid pyrrolidone, which is an important building block of proteins. E-4-HEPBA is a versatile molecule, as it can be used as a starting material for the synthesis of other compounds, as well as a substrate for various biochemical reactions. In addition, it has been used in the study of its own biochemical and physiological effects.

Scientific Research Applications

Treatment of Muscle Wasting Diseases

LGD-4033 has been investigated for its potential to treat diseases that cause muscle wasting, such as muscular dystrophy, cancer cachexia, and age-related sarcopenia. Its anabolic effects could help in preserving or increasing lean muscle mass in patients suffering from these conditions .

Osteoporosis Management

Due to its ability to stimulate muscle growth, LGD-4033 may also aid in the management of osteoporosis. By increasing muscle strength, it could potentially reduce the risk of fractures and support the overall skeletal structure .

Age-Related Strength Loss

As people age, they often experience a natural decline in muscle strength and mass. LGD-4033 is being studied for its ability to enhance muscle strength and prevent frailty in the elderly, thereby improving their quality of life and independence .

Recovery from Hip Fractures

Hip fractures, particularly in the elderly, can lead to significant morbidity and mortality. Research into LGD-4033 includes its use to speed up recovery post-hip fracture by promoting muscle growth and strength around the affected area .

Counteracting Steroid Side Effects

Anabolic steroids can lead to undesirable side effects, including hormonal imbalances. LGD-4033, with its selective action, is being explored as a safer alternative to steroids for individuals requiring hormone therapy .

Aid in Hormone Replacement Therapy

For those undergoing hormone replacement therapy, LGD-4033 could offer a complementary approach to maintaining muscle mass and strength without the adverse effects associated with traditional hormone therapies .

Potential Anti-Catabolic Properties

There is interest in LGD-4033’s potential anti-catabolic properties that could prevent muscle wasting during periods of caloric deficit, which might be beneficial for individuals undergoing weight loss or management programs .

Research Chemical for Scientific Study

Lastly, LGD-4033 is available as a research chemical for scientific study. While not approved for human consumption, it provides a valuable tool for researchers to understand the role of androgens in muscle and bone physiology .

It’s important to note that LGD-4033 has not been approved by the U.S. Food and Drug Administration (FDA) for clinical use in humans, and its long-term effects are not fully known. Additionally, it is prohibited under the World Anti-Doping (WADA) Prohibited List . The information provided here is based on current research and is subject to change as new findings emerge.

properties

IUPAC Name

(E)-4-[2-(1-hydroxyethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-7(12)8-3-2-6-11(8)9(13)4-5-10(14)15/h4-5,7-8,12H,2-3,6H2,1H3,(H,14,15)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFTVKPOFDICHP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1C(=O)C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1CCCN1C(=O)/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-4-(2-(1-hydroxyethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
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(E)-4-(2-(1-hydroxyethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
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(E)-4-(2-(1-hydroxyethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
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(E)-4-(2-(1-hydroxyethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
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